molecular formula C14H12N2O2S2 B2910641 N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide CAS No. 1209383-41-4

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide

Cat. No.: B2910641
CAS No.: 1209383-41-4
M. Wt: 304.38
InChI Key: CHQITAGNRVRUAL-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide is a compound that combines the structural features of thiophene and quinoline with a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with thiophen-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are involved in the pathophysiology of neurodegenerative diseases. The compound’s sulfonamide group can form hydrogen bonds with the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(quinoline-8-yl)quinoline-8-sulfonamide
  • N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide
  • Thiophene-based sulfonamides

Uniqueness

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide is unique due to its combination of the thiophene and quinoline moieties with a sulfonamide group. This structural combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-20(18,16-9-11-6-8-19-10-11)13-5-1-3-12-4-2-7-15-14(12)13/h1-8,10,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQITAGNRVRUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CSC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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